molecular formula C15H13N3O5 B4118881 4-METHYL-3-{[(4-NITROANILINO)CARBONYL]AMINO}BENZOIC ACID

4-METHYL-3-{[(4-NITROANILINO)CARBONYL]AMINO}BENZOIC ACID

Cat. No.: B4118881
M. Wt: 315.28 g/mol
InChI Key: IDXSPXWITCNZLM-UHFFFAOYSA-N
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Description

4-METHYL-3-{[(4-NITROANILINO)CARBONYL]AMINO}BENZOIC ACID is an organic compound that features both a nitro group and a carboxylic acid group

Properties

IUPAC Name

4-methyl-3-[(4-nitrophenyl)carbamoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c1-9-2-3-10(14(19)20)8-13(9)17-15(21)16-11-4-6-12(7-5-11)18(22)23/h2-8H,1H3,(H,19,20)(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXSPXWITCNZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-3-{[(4-NITROANILINO)CARBONYL]AMINO}BENZOIC ACID typically involves the following steps:

    Amidation: The formation of the amide bond involves reacting the nitro-substituted aromatic compound with an amine, such as 4-nitroaniline, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-3-{[(4-NITROANILINO)CARBONYL]AMINO}BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents such as halogens can be introduced.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.

    Electrophiles: Halogens such as chlorine or bromine for substitution reactions.

    Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.

Major Products

    Reduction: 4-methyl-3-({[(4-aminophenyl)amino]carbonyl}amino)benzoic acid.

    Substitution: Halogenated derivatives of the original compound.

    Hydrolysis: 4-methyl-3-aminobenzoic acid and 4-nitroaniline.

Scientific Research Applications

4-METHYL-3-{[(4-NITROANILINO)CARBONYL]AMINO}BENZOIC ACID has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-METHYL-3-{[(4-NITROANILINO)CARBONYL]AMINO}BENZOIC ACID involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with other molecules, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-3-nitrobenzoic acid: Similar structure but lacks the amide bond.

    4-nitroaniline: Contains the nitro group and amine group but lacks the carboxylic acid group.

    4-methylbenzoic acid: Contains the methyl and carboxylic acid groups but lacks the nitro and amide groups.

Uniqueness

4-METHYL-3-{[(4-NITROANILINO)CARBONYL]AMINO}BENZOIC ACID is unique due to the presence of both the nitro group and the amide bond, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in organic synthesis and medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-METHYL-3-{[(4-NITROANILINO)CARBONYL]AMINO}BENZOIC ACID
Reactant of Route 2
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4-METHYL-3-{[(4-NITROANILINO)CARBONYL]AMINO}BENZOIC ACID

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